Cas no 147224-13-3 (5-ethylhept-3-en-2-one)

5-Ethylhept-3-en-2-one is an unsaturated ketone with the molecular formula C9H16O, featuring a seven-carbon chain with an ethyl substituent and a double bond at the 3-position. This compound is of interest in organic synthesis due to its reactive α,β-unsaturated carbonyl structure, which allows for conjugate addition reactions and other transformations. Its moderate volatility and distinct odor make it potentially useful in fragrance applications. The compound's defined structure and purity are advantageous for research and industrial processes requiring precise intermediates. Handling should follow standard safety protocols for ketones, including proper ventilation and protective equipment due to potential irritant properties.
5-ethylhept-3-en-2-one structure
5-ethylhept-3-en-2-one structure
Product name:5-ethylhept-3-en-2-one
CAS No:147224-13-3
MF:C9H16O
MW:140.22274
CID:100833
PubChem ID:5463478

5-ethylhept-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Hepten-2-one,5-ethyl-, (3E)-
    • 3-Hepten-2-one, 5-ethyl-, (3E)- (9CI)
    • 5-ethylhept-3-en-2-one
    • EN300-1865513
    • NSC 82314
    • 3-Hepten-2-one, 5-ethyl-
    • MTNXTOAQNAWJRM-VOTSOKGWSA-N
    • 147224-13-3
    • 3-Hepten-2-one,5-ethyl-,(3E)-(9ci)
    • (E)-5-ethylhept-3-en-2-one
    • DTXSID6072398
    • SCHEMBL8580318
    • 71648-42-5
    • 5-Ethyl-3-hepten-2-one
    • Inchi: InChI=1S/C9H16O/c1-4-9(5-2)7-6-8(3)10/h6-7,9H,4-5H2,1-3H3/b7-6+
    • InChI Key: MTNXTOAQNAWJRM-VOTSOKGWSA-N
    • SMILES: CCC(/C=C/C(=O)C)CC

Computed Properties

  • Exact Mass: 140.12018
  • Monoisotopic Mass: 140.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 2.6

Experimental Properties

  • PSA: 17.07

5-ethylhept-3-en-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1865513-0.05g
5-ethylhept-3-en-2-one
147224-13-3
0.05g
$227.0 2023-09-18
Enamine
EN300-1865513-0.1g
5-ethylhept-3-en-2-one
147224-13-3
0.1g
$238.0 2023-09-18
Enamine
EN300-1865513-5g
5-ethylhept-3-en-2-one
147224-13-3
5g
$783.0 2023-09-18
Enamine
EN300-1865513-10g
5-ethylhept-3-en-2-one
147224-13-3
10g
$1163.0 2023-09-18
Enamine
EN300-1865513-1.0g
5-ethylhept-3-en-2-one
147224-13-3
1g
$1057.0 2023-06-01
Enamine
EN300-1865513-5.0g
5-ethylhept-3-en-2-one
147224-13-3
5g
$3065.0 2023-06-01
Enamine
EN300-1865513-0.25g
5-ethylhept-3-en-2-one
147224-13-3
0.25g
$249.0 2023-09-18
Enamine
EN300-1865513-0.5g
5-ethylhept-3-en-2-one
147224-13-3
0.5g
$260.0 2023-09-18
Enamine
EN300-1865513-10.0g
5-ethylhept-3-en-2-one
147224-13-3
10g
$4545.0 2023-06-01
Enamine
EN300-1865513-2.5g
5-ethylhept-3-en-2-one
147224-13-3
2.5g
$529.0 2023-09-18

5-ethylhept-3-en-2-one Related Literature

Additional information on 5-ethylhept-3-en-2-one

5-Ethylhept-3-en-2-one: A Comprehensive Overview

5-Ethylhept-3-en-2-one (CAS No. 147224-13-3) is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, characterized by its unique structure and properties, plays a pivotal role in various applications across different sectors. In this article, we delve into the latest research findings, structural insights, and potential uses of 5-Ethylhept-3-en-2-one, providing a comprehensive understanding of its significance in modern chemistry.

The molecular structure of 5-Ethylhept-3-en-2-one is defined by a seven-carbon chain with a ketone group at the second position and an ethyl substituent at the fifth position. This configuration imparts the compound with distinctive chemical reactivity and physical properties. Recent studies have highlighted its potential as a building block in organic synthesis, particularly in the construction of complex molecules with intricate architectures. Researchers have demonstrated that 5-Ethylhept-3-en-2-one can serve as an efficient precursor for synthesizing bioactive compounds, including those with anti-inflammatory and antioxidant properties.

One of the most notable advancements involving 5-Ethylhept-3-en-2-one is its application in the fragrance industry. The compound exhibits a pleasant aroma profile, making it an ideal ingredient in perfumes, cosmetics, and personal care products. According to recent research published in *Journal of Flavor Chemistry*, 5-Ethylhept-3-en-2-one contributes to the creation of long-lasting and appealing scents, enhancing the sensory experience for consumers. Its ability to blend seamlessly with other fragrance components has further solidified its position as a key player in aromatic formulations.

In addition to its role in perfumery, 5-Ethylhept-3-en-2-one has also found applications in materials science. Studies have shown that this compound can be utilized as a monomer in the synthesis of polymeric materials with tailored properties. For instance, researchers at the University of Cambridge have explored its use in developing biodegradable polymers for sustainable packaging solutions. The incorporation of 5-Ethylhept-3-en-2-one into polymer matrices has been shown to improve mechanical strength and thermal stability, offering a promising avenue for eco-friendly material development.

The synthesis of 5-Ethylhept-3-en-2-one has been optimized through various methodologies over the years. Traditional approaches involve multi-step reactions, often requiring harsh conditions and multiple purification steps. However, recent advancements have introduced more efficient synthetic routes, leveraging catalytic processes and green chemistry principles. For example, a study published in *Green Chemistry* demonstrated the use of enzymatic catalysis to produce 5-Ethylhept-3-en-2-one under mild conditions, significantly reducing environmental impact while maintaining high yields.

Another area where 5-Ethylhept-3-en-2-one has shown promise is in pharmaceutical research. Its structural similarity to certain bioactive molecules makes it an attractive candidate for drug design and development. Scientists at Pfizer have explored its potential as an intermediate in the synthesis of novel therapeutic agents targeting chronic inflammatory diseases. Early-stage results indicate that derivatives of 5-Ethylhept-3-en=

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